molecular formula C14H19NO5 B11595159 4,5-Dimethoxy-2-(pentanoylamino)benzoic acid

4,5-Dimethoxy-2-(pentanoylamino)benzoic acid

Cat. No.: B11595159
M. Wt: 281.30 g/mol
InChI Key: UOFFEUHZIBXYTP-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-(pentanoylamino)benzoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components This compound is characterized by the presence of two methoxy groups and a pentanoylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-(pentanoylamino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of 4,5-dimethoxybenzoic acid, followed by reduction to form the corresponding amine. This amine is then acylated with pentanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-(pentanoylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4,5-Dimethoxy-2-(pentanoylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-(pentanoylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethoxy-2-(pentanoylamino)benzoic acid is unique due to the presence of both methoxy and pentanoylamino groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles .

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

4,5-dimethoxy-2-(pentanoylamino)benzoic acid

InChI

InChI=1S/C14H19NO5/c1-4-5-6-13(16)15-10-8-12(20-3)11(19-2)7-9(10)14(17)18/h7-8H,4-6H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

UOFFEUHZIBXYTP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC

Origin of Product

United States

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